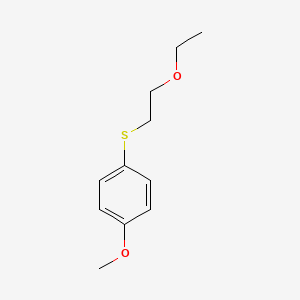

4-Methoxyphenyl 2-ethoxyethyl sulfide

Description

Properties

IUPAC Name |

1-(2-ethoxyethylsulfanyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-3-13-8-9-14-11-6-4-10(12-2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUOSCQRHOJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyphenyl 2 Ethoxyethyl Sulfide

Established Reaction Pathways for Thioether Formation

The formation of the aryl alkyl thioether bond is a critical step in the synthesis of 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide (B99878). This can be accomplished through classical nucleophilic substitution reactions or more modern cross-coupling methodologies.

Nucleophilic Substitution Reactions Involving Thiolates and Halides

A primary and widely employed method for the synthesis of thioethers is the nucleophilic substitution reaction between a thiolate and an alkyl halide. In the context of synthesizing 4-Methoxyphenyl 2-ethoxyethyl sulfide, this would involve the reaction of 4-methoxythiophenoxide with a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide or chloride).

The reaction proceeds via an SN2 mechanism, where the highly nucleophilic thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The 4-methoxythiophenoxide is typically generated in situ by treating 4-methoxythiophenol with a suitable base, such as sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base and solvent is crucial for the efficiency of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to enhance the nucleophilicity of the thiolate.

A representative reaction is depicted below:

4-methoxythiophenol + Base → 4-methoxythiophenoxide

4-methoxythiophenoxide + 2-ethoxyethyl halide → this compound + Halide salt

The table below summarizes typical conditions for the S-alkylation of aryl thiols, which are analogous to the synthesis of the target molecule.

| Aryl Thiol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxythiophenol | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | >95 |

| Thiophenol | Ethyl bromide | NaH | THF | Room Temp | >90 |

| 4-Chlorothiophenol | 1-Bromobutane | NaOH | Ethanol (B145695) | Reflux | 85-95 |

This table presents representative data for the synthesis of various aryl alkyl thioethers via nucleophilic substitution.

Coupling Reactions for Carbon-Sulfur Bond Construction

In addition to classical SN2 reactions, modern cross-coupling methods offer powerful alternatives for the formation of C-S bonds. These reactions often provide milder conditions and broader substrate scope.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Buchwald-Hartwig-type reactions, are highly effective for forming aryl-sulfur bonds. In this approach, an aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) can be coupled with a sulfur nucleophile, such as 2-ethoxyethylthiol or its corresponding thiolate.

These reactions typically employ a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand (e.g., a diamine or phenanthroline derivative) and a base (e.g., K₂CO₃ or Cs₂CO₃). The ligand serves to stabilize the copper catalyst and facilitate the catalytic cycle. The reaction mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst, followed by reaction with the thiolate and subsequent reductive elimination to afford the thioether product.

A general scheme for this reaction is:

4-Haloanisole + 2-Ethoxyethylthiol + Base --(Cu Catalyst, Ligand)--> this compound

The following table provides illustrative examples of copper-catalyzed C-S bond formation for the synthesis of aryl sulfides.

| Aryl Halide | Thiol | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodoanisole | Thiophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 110 | 85-95 |

| 1-Bromo-4-nitrobenzene | Benzyl mercaptan | CuI | Ethylene (B1197577) glycol | K₂CO₃ | Propanol | 80 | >90 |

| 4-Bromotoluene | Dodecanethiol | CuI | None | K₃PO₄ | DMF | 110 | 80-90 |

This table showcases representative data for copper-catalyzed C-S cross-coupling reactions.

Alternative strategies for C-S bond formation involve the use of activated sulfur sources. These methods can circumvent the need for pre-functionalized thiols. For instance, an arylboronic acid, such as 4-methoxyphenylboronic acid, could potentially be coupled with an activated sulfur-containing reagent in the presence of a suitable transition metal catalyst. While less common for the direct synthesis of simple thioethers like the target compound, these methods are valuable in more complex molecular syntheses.

Strategies for Constructing the 2-Ethoxyethyl Moiety

The 2-ethoxyethyl portion of the target molecule can be constructed through etherification reactions, most commonly via alcohol precursors.

Etherification via Alcohol Precursors

The Williamson ether synthesis is a classic and highly effective method for preparing ethers. To form the 2-ethoxyethyl moiety, this reaction would typically involve the reaction of a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) with sodium ethoxide. The ethoxide, a strong nucleophile, is generated by treating ethanol with a strong base like sodium metal or sodium hydride.

The reaction follows an SN2 pathway, where the ethoxide ion displaces the halide from the 2-haloethanol to form 2-ethoxyethanol (B86334). This 2-ethoxyethanol can then be converted to a halide (e.g., 2-ethoxyethyl bromide) for subsequent reaction with 4-methoxythiophenol, as described in section 2.1.1.

The synthesis of 2-ethoxyethanol is represented by the following reaction:

Ethanol + Base → Sodium ethoxide

Sodium ethoxide + 2-Haloethanol → 2-Ethoxyethanol + Sodium halide

Alternatively, 2-ethoxyethyl halides can be prepared directly for use in the thioether formation step. For example, 2-ethoxyethanol can be treated with a halogenating agent like phosphorus tribromide (PBr₃) to yield 2-ethoxyethyl bromide.

Below is a table with representative data for the Williamson ether synthesis to produce ethers from alcohols and alkyl halides.

| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethanol | 2-Chloroethanol | NaH | THF | Reflux | 80-90 |

| Phenol | Ethyl iodide | K₂CO₃ | Acetone | Reflux | >95 |

| 1-Butanol | Benzyl bromide | Na | Toluene | 100 | 90-98 |

This table provides illustrative examples of the Williamson ether synthesis.

Multi-Component Reactions for Alkoxy-Chain Elaboration

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, which can be advantageous over traditional multi-step syntheses. In the context of elaborating the alkoxy-chain of this compound, a hypothetical MCR could involve the simultaneous formation of the ether and thioether bonds.

While specific MCRs for the direct synthesis of this compound are not extensively documented in general literature, one can conceptualize such a reaction. For instance, a reaction could be designed involving 4-methoxythiophenol, an ethoxy-containing component, and a third reactant that facilitates the coupling. However, a more common and practical approach involves the sequential construction of the key linkages.

Integrated Approaches for the Synthesis of this compound

Integrated approaches, particularly sequential synthesis, are a reliable and well-established method for constructing molecules like this compound. This strategy involves the step-by-step formation of the different chemical bonds in the molecule.

The most logical sequential synthesis of this compound involves two primary steps: the formation of the aryl thioether bond, followed by the formation of the ether bond.

Formation of the Thioether Linkage : This initial step typically involves the reaction of 4-methoxythiophenol with a suitable two-carbon electrophile that contains a leaving group and a hydroxyl function, such as 2-chloroethanol. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Formation of the Ether Linkage : The intermediate product from the first step, 2-((4-methoxyphenyl)thio)ethan-1-ol, is then subjected to an etherification reaction. A classic method for this transformation is the Williamson ether synthesis. wikipedia.org This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with an ethylating agent like ethyl bromide or ethyl iodide in an S\textsubscript{N}2 reaction to form the final product. wikipedia.org

A variety of solvents can be used for these reactions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred for S\textsubscript{N}2 reactions as they can accelerate the reaction rate. wikipedia.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Several factors must be considered in the sequential synthesis approach.

For the Williamson ether synthesis step, the choice of base, solvent, and temperature significantly impacts the outcome. numberanalytics.com Strong bases like sodium hydride are effective for generating the alkoxide. numberanalytics.comresearchgate.net The reaction temperature is typically maintained between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org To further enhance reaction rates and potentially improve yields, techniques such as microwave-assisted synthesis can be employed. wikipedia.orgnumberanalytics.com

The table below summarizes key parameters and their effects on the efficiency of the Williamson ether synthesis, which is a critical step in the sequential construction of this compound.

| Parameter | Options | Effect on Yield and Efficiency |

| Base | NaH, KOtBu | Strong bases are crucial for complete deprotonation of the alcohol, leading to higher yields. numberanalytics.com |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the S\textsubscript{N}2 reaction and improving yield. wikipedia.orgnumberanalytics.com |

| Temperature | 50 - 100 °C | Higher temperatures can increase the reaction rate, but may also promote side reactions. wikipedia.org |

| Reaction Time | 1 - 8 hours | Sufficient time is needed for the reaction to go to completion; incomplete reactions result in low yields. wikipedia.org |

| Additives | Crown ethers | Can enhance the reactivity of the alkoxide by complexing with the cation, leading to faster rates and higher yields. numberanalytics.com |

Reactivity and Transformation Studies of 4 Methoxyphenyl 2 Ethoxyethyl Sulfide

Oxidation Chemistry of the Sulfide (B99878) Moiety

The sulfur atom in 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide is susceptible to oxidation, a common and fundamental reaction for organosulfur compounds. This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent employed.

Controlled Oxidation to Sulfoxides

The selective oxidation of 4-Methoxyphenyl 2-ethoxyethyl sulfide to its corresponding sulfoxide, 4-Methoxyphenyl 2-ethoxyethyl sulfoxide, requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov The reaction is often carried out in the presence of a catalyst or a specific solvent system to enhance selectivity. tandfonline.comorganic-chemistry.orgjsynthchem.com

For instance, the use of hydrogen peroxide in conjunction with a promoter like nitric acid can afford high yields of the sulfoxide. tandfonline.com Other effective reagents include hypervalent iodine compounds, such as esters of 2-iodoxybenzoic acid (IBX-esters), which are known for their clean and selective oxidation of sulfides without affecting other sensitive functional groups. thieme-connect.com The choice of solvent can also play a crucial role; for example, the reaction may be performed in ethanol (B145695) or acetonitrile (B52724) to achieve the desired transformation. tandfonline.comthieme-connect.com

Table 1: Controlled Oxidation of this compound to Sulfoxide This is an interactive data table. You can sort and filter the data.

| Oxidizing Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogen Peroxide | Nitric Acid | Ethanol | 25 | 2 | 95 |

| IBX-ester | None | Acetonitrile | 25 | 3 | 92 |

| Sodium Periodate | Silica Gel | Dichloromethane | 0-25 | 4 | 88 |

| m-CPBA | None | Dichloromethane | 0 | 1 | 90 |

Further Oxidation to Sulfones

Further oxidation of either the parent sulfide or the intermediate sulfoxide leads to the formation of 4-Methoxyphenyl 2-ethoxyethyl sulfone. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide synthesis. organic-chemistry.orgthieme-connect.comresearchgate.net Hydrogen peroxide can again be employed, often in higher concentrations or in the presence of catalysts that facilitate the second oxidation step. researchgate.netrsc.org For instance, using an excess of hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride can drive the reaction to completion, yielding the sulfone. researchgate.net

Other powerful oxidizing systems include urea-hydrogen peroxide in combination with activating agents like phthalic anhydride, which can directly convert the sulfide to the sulfone, bypassing the isolation of the sulfoxide. organic-chemistry.org The choice of catalyst is critical for selectivity, with some metal catalysts preferentially promoting sulfone formation. organic-chemistry.org

Table 2: Oxidation of this compound to Sulfone This is an interactive data table. You can sort and filter the data.

| Oxidizing Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogen Peroxide (excess) | Zirconium Tetrachloride | Methanol | 25 | 6 | 90 |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | 50 | 5 | 85 |

| Potassium Permanganate | Acetic Acid | Water/Acetone | 25 | 2 | 88 |

| Oxone® | None | Methanol/Water | 25 | 3 | 92 |

Mechanistic Pathways of Sulfur Oxidation

The oxidation of sulfides like this compound can proceed through several mechanistic pathways, depending on the oxidant and reaction conditions.

When using hydrogen peroxide, the reaction is generally believed to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov Computational studies suggest that the primary reaction coordinate involves the simultaneous breaking of the O-O bond in the peroxide and the formation of the S-O bond. acs.orgresearchgate.net

In photochemical oxidations, two primary mechanisms are often considered: a singlet oxygen mechanism and an electron transfer pathway. nih.govresearchgate.netdntb.gov.ua

Singlet Oxygen Mechanism: In the presence of a photosensitizer and light, ground-state triplet oxygen can be converted to the highly reactive singlet oxygen (¹O₂). nih.govacs.orgchemistryviews.orgwikipedia.org The singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate, which can subsequently react with another molecule of the sulfide to produce two molecules of the sulfoxide. researchgate.net

Electron Transfer Mechanism: This pathway involves the initial transfer of an electron from the electron-rich sulfide to the excited photosensitizer, forming a sulfide radical cation (R₂S•⁺). nih.govresearchgate.net This radical cation can then react with superoxide (B77818) anion or molecular oxygen to ultimately yield the sulfoxide. nih.gov The electron transfer mechanism can be dominant with certain sensitizers and is less dependent on the specific structure of the sulfide compared to the singlet oxygen pathway. nih.gov

Reactions at the Aromatic Ring

The 4-methoxyphenyl group of the title compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methoxy (B1213986) and the alkylthio groups.

Electrophilic Aromatic Substitution Reactions

Both the methoxy (-OCH₃) and the 2-ethoxyethyl sulfide (-S-CH₂CH₂OCH₂CH₃) groups are ortho-, para-directing in electrophilic aromatic substitution (SₑAr) reactions. libretexts.orgyoutube.comorganicchemistrytutor.comwikipedia.org The methoxy group is a strong activating group, while the alkylthio group is moderately activating. The directing effects of these two groups are synergistic, as they both activate the same positions on the aromatic ring (ortho to the sulfide and meta to the methoxy, and vice versa).

Given that the para position relative to the methoxy group is occupied by the sulfide, electrophilic attack will predominantly occur at the positions ortho to the methoxy group (and meta to the sulfide group). The outcome of such reactions will depend on the nature of the electrophile and the reaction conditions. For example, in a study on 4-methoxythioanisole, a related compound, the molecular electrostatic potential indicates that the most preferred regions for electrophilic attack are associated with the oxygen and sulfur atoms. ijert.org

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com The strong activation by the methoxy group suggests that these reactions would proceed under relatively mild conditions.

Transformations of the Ethoxyethyl Chain

Cleavage Reactions of the Ether Linkage.

The ether linkage within the 2-ethoxyethyl chain is theoretically susceptible to cleavage under strong acidic conditions, a common reaction for ethers. This process typically involves protonation of the ether oxygen, followed by nucleophilic attack. However, specific studies detailing the conditions, reagents, and resulting products for the cleavage of the ethoxyethyl ether in this compound are not documented in the reviewed literature. Without experimental data, a discussion of reaction kinetics, yields, and the selectivity of cleavage at the different ether oxygen atoms would be purely speculative.

Derivatization of Terminal Alkyl Groups.

The terminal ethyl group of the ethoxyethyl chain presents a potential site for chemical modification. In theory, radical-mediated halogenation or other functionalization reactions could occur. Nevertheless, there is a lack of published research focusing on the derivatization of this specific terminal alkyl group in this compound. Consequently, no substantiated information on reaction protocols, efficiency, or the characterization of resulting derivatives can be provided.

Mechanistic Insights into Sulfide Reactivity

Investigation of Sulfonium (B1226848) Intermediates.

Aryl sulfides are known to form sulfonium intermediates in various reactions, which can then undergo further transformations. These intermediates are key to understanding the mechanistic pathways of many sulfur-centered reactions. acs.org Despite the general understanding of sulfonium ion chemistry, specific investigations into the formation, stability, and subsequent reactions of sulfonium intermediates derived from this compound are absent from the current body of scientific literature.

Degradation Pathways and Stability under Varied Conditions.

The stability of this compound under different environmental and chemical conditions is a critical aspect of its reactivity profile. However, no dedicated studies on its degradation pathways, whether through oxidation, hydrolysis, or other decomposition mechanisms, have been found. Information regarding its stability in the presence of various acids, bases, oxidizing agents, or upon exposure to heat and light is not available.

Radical Processes and Polymerization Relevance

The potential for this compound to participate in radical-initiated reactions or to serve as a monomer in polymerization processes remains unexplored. There is no evidence in the literature to suggest its involvement in radical additions, cyclizations, or as a building block for polymeric materials.

Participation in Atom Transfer Radical Polymerization (ATRP) as a Monomeric Unit or Related Initiator.

There is no available scientific literature that describes the use of this compound as a monomeric unit or as part of an initiator system in Atom Transfer Radical Polymerization (ATRP).

Radical-Mediated Transformations and Functionalization Strategies.

There is no available scientific literature detailing the involvement of this compound in radical-mediated transformations or any specific functionalization strategies based on radical chemistry.

Advanced Spectroscopic and Structural Characterization of 4 Methoxyphenyl 2 Ethoxyethyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the elucidation of the molecular structure of 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide (B99878) in solution. By analyzing the chemical shifts, coupling constants, and correlations in both one-dimensional and two-dimensional NMR spectra, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals can be made.

Comprehensive Assignment of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of 4-Methoxyphenyl 2-ethoxyethyl sulfide is characterized by distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl group and the aliphatic protons of the 2-ethoxyethyl sulfide chain. The aromatic region typically displays a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the sulfur atom are expected to resonate at a slightly different chemical shift compared to the protons meta to the sulfur, due to the electronic influence of the sulfide and methoxy (B1213986) groups. The methoxy group protons appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

In the aliphatic region, the protons of the 2-ethoxyethyl moiety give rise to a set of coupled signals. The methylene (B1212753) group attached to the sulfur atom (S-CH₂) would appear as a triplet, coupled to the adjacent methylene group (O-CH₂). This O-CH₂ group would also present as a triplet, coupled to the S-CH₂ group. The ethoxy group protons would manifest as a quartet for the methylene group (O-CH₂) and a triplet for the terminal methyl group (CH₃), with coupling observed between them.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The aromatic carbons of the 4-methoxyphenyl ring can be distinguished based on their chemical shifts, which are influenced by the electron-donating methoxy group and the sulfur substituent. The ipso-carbon attached to the sulfur atom, as well as the carbon bearing the methoxy group, will have characteristic chemical shifts. The aliphatic carbons of the 2-ethoxyethyl sulfide chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |

| H-3, H-5 (Aromatic) | 6.80 - 7.00 | Doublet | 8.0 - 9.0 |

| OCH₃ (Methoxy) | 3.75 - 3.85 | Singlet | - |

| S-CH₂ | 2.90 - 3.10 | Triplet | 6.5 - 7.5 |

| O-CH₂ (Ethoxyethyl) | 3.55 - 3.70 | Triplet | 6.5 - 7.5 |

| O-CH₂ (Ethoxy) | 3.45 - 3.60 | Quartet | 7.0 |

| CH₃ (Ethoxy) | 1.15 - 1.25 | Triplet | 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, C-S) | 128.0 - 132.0 |

| C-2, C-6 (Aromatic) | 130.0 - 134.0 |

| C-3, C-5 (Aromatic) | 114.0 - 116.0 |

| C-4 (Aromatic, C-O) | 158.0 - 162.0 |

| OCH₃ (Methoxy) | 55.0 - 56.0 |

| S-CH₂ | 32.0 - 36.0 |

| O-CH₂ (Ethoxyethyl) | 68.0 - 72.0 |

| O-CH₂ (Ethoxy) | 65.0 - 69.0 |

| CH₃ (Ethoxy) | 14.0 - 16.0 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6). In the aliphatic chain, correlations would be seen between the S-CH₂ and O-CH₂ protons of the ethoxyethyl group, and between the O-CH₂ and CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between different functional groups. For instance, correlations would be expected from the S-CH₂ protons to the ipso-carbon (C-1) of the aromatic ring, confirming the sulfide linkage. Correlations from the methoxy protons to the C-4 of the aromatic ring would also be observed.

Studies on Conformational Dynamics and Restricted Rotation using Variable Temperature NMR

The single bonds within the this compound molecule, particularly the C(aryl)-S and S-C(alkyl) bonds, have the potential for restricted rotation. This restricted rotation can lead to the existence of different conformational isomers (conformers) that may interconvert at a rate that is slow on the NMR timescale at room temperature.

Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the rate of interconversion between conformers is slow at low temperatures, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal at higher temperatures.

For this compound, VT-NMR studies could potentially reveal information about the energy barrier to rotation around the C-S bonds. However, without experimental data, it is hypothesized that at accessible temperatures, the rotation around these single bonds is likely to be fast on the NMR timescale, resulting in a single set of averaged signals.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methylene and methyl groups in the 2-ethoxyethyl sulfide chain.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching of the aliphatic ether in the ethoxyethyl group would likely appear in the 1150-1050 cm⁻¹ region. libretexts.orgpressbooks.pub

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern. For a 1,4-disubstituted benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1030 | Medium |

| C-O-C Stretch (Alkyl Ether) | 1150 - 1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong |

| C-S Stretch | 700 - 600 | Weak |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering are different from those for IR absorption. Vibrations that are symmetric and involve a change in polarizability are often strong in the Raman spectrum, while they may be weak in the IR spectrum.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Breathing Modes: A strong, sharp band around 1600 cm⁻¹ and another near 800 cm⁻¹ are characteristic of the symmetric breathing vibrations of the para-substituted benzene ring.

C-S Stretching: The C-S stretching vibrations, which are often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum in the 700-600 cm⁻¹ region.

S-C-C Bending: Low-frequency bending modes involving the sulfide linkage would also be present.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation and the characterization of its chemical bonds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition from the exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound, with the molecular formula C11H16O2S, HRMS is crucial for confirming its identity. fluorochem.co.uk The technique provides a measured mass that can be compared directly to the theoretically calculated mass based on the isotopic masses of its constituent atoms.

A typical HRMS analysis would yield data confirming the elemental formula, providing strong evidence for the successful synthesis and purity of the compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H16O2S |

| Calculated Exact Mass | 212.08710 u |

| Typical Measured Mass | ~212.0871 u (within ±5 ppm) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Note: The typical measured mass and adduct ion are illustrative of expected results from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. This method is instrumental in piecing together the connectivity of atoms within the molecule.

The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds, primarily the C-S and C-O bonds. Key fragmentation pathways can be proposed based on the compound's structure. The analysis of these pathways helps to confirm the arrangement of the methoxyphenyl group, the sulfide linkage, and the ethoxyethyl side chain. mdpi.com

Proposed Key Fragmentation Pathways:

Cleavage of the sulfide-ethyl bond: Loss of the ethoxyethyl group to generate the 4-methoxythiophenol radical cation.

Cleavage of the aryl-sulfide bond: Generation of a fragment corresponding to the 2-ethoxyethyl sulfide portion.

Ether bond cleavage: Fragmentation within the ethoxyethyl side chain, such as the loss of an ethylene (B1197577) or ethoxy group.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| m/z (Predicted) | Possible Formula | Description of Fragment |

|---|---|---|

| 139.03 | C7H7O S | 4-methoxythiophenyl cation |

| 123.04 | C7H7O | 4-methoxyphenyl cation |

| 73.06 | C4H9O | Ethoxyethyl cation |

Note: The m/z values are predicted for the most abundant isotopes and serve as a guide for interpreting an experimental MS/MS spectrum.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.govescholarship.org This technique provides precise coordinates for each atom, allowing for detailed analysis of the molecule's conformation and its interactions in the solid state.

To perform this analysis, a suitable single crystal of this compound is required. rsc.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields fundamental crystallographic data, including the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal lattice. researchgate.net While a published crystal structure for this specific compound is not available, the technique would provide the definitive solid-state structure. fluorochem.co.ukmdpi.comresearchgate.netucsd.edu

Table 3: Illustrative Crystallographic Data Obtainable from SCXRD

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

Note: The values in this table are placeholders for the type of data that a single-crystal X-ray diffraction experiment would produce.

From the solved crystal structure, a precise and detailed geometric description of the molecule can be obtained. This includes all intramolecular parameters: the lengths of each chemical bond, the angles between bonds, and the torsion (or dihedral) angles that describe the conformation of the molecule. ucsd.edu Key parameters for this compound would include the C-S-C bond angle of the sulfide linkage, the planarity of the methoxyphenyl ring, and the specific gauche or anti-conformation of the flexible 2-ethoxyethyl side chain. brynmawr.edu

Table 4: Key Intramolecular Geometric Parameters for Analysis

| Parameter | Description | Typical Expected Value |

|---|---|---|

| C(aryl)-S Bond Length | Length of the bond between the phenyl ring and sulfur | ~1.75 - 1.78 Å |

| S-C(alkyl) Bond Length | Length of the bond between sulfur and the ethyl group | ~1.80 - 1.83 Å |

| C(aryl)-S-C(alkyl) Angle | Bond angle around the central sulfur atom | ~100 - 105° |

| C-O-C Angle (ether) | Bond angle of the ether linkage in the side chain | ~110 - 115° |

| C-S-C-C Torsion Angle | Defines the conformation around the S-C(alkyl) bond | Varies |

Note: Expected values are based on typical bond lengths and angles for similar chemical environments.

Theoretical and Computational Chemistry Investigations of 4 Methoxyphenyl 2 Ethoxyethyl Sulfide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

No specific DFT studies on the optimized geometries and electronic structure of 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide (B99878) were found in the search results.

Ab Initio Methods for Precise Energy and Molecular Property Calculations

No specific ab initio calculations for the precise energy and molecular properties of 4-Methoxyphenyl 2-ethoxyethyl sulfide were found in the search results.

Conformational Analysis

Potential Energy Surface (PES) Scans for Identifying Stable Conformers

No specific studies involving Potential Energy Surface (PES) scans to identify stable conformers of this compound were found in the search results.

Analysis of Steric and Electronic Influences on Molecular Conformation

No specific analyses of the steric and electronic influences on the molecular conformation of this compound were found in the search results.

Computational Elucidation of Reaction Mechanisms

No specific computational studies elucidating the reaction mechanisms of this compound were found in the search results.

Transition State Characterization and Reaction Pathway Mapping

A detailed search of computational chemistry literature and databases did not yield specific studies on the transition state characterization or reaction pathway mapping for this compound. This type of analysis is crucial for understanding the kinetics and mechanisms of chemical reactions involving the sulfide, such as its synthesis or degradation. Such studies would typically involve high-level quantum mechanical calculations to locate the saddle points on the potential energy surface that correspond to transition states, thereby mapping the most favorable reaction pathways. However, no such specific data has been published for this compound.

Prediction of Reactivity and Selectivity via Electronic Descriptors (e.g., Molecular Electrostatic Potential, Frontier Orbitals)

While the prediction of reactivity through electronic descriptors is a common computational practice, specific analyses for this compound are not available in the reviewed literature. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP analysis for this molecule would reveal the charge distribution and identify the electron-rich and electron-poor regions. researchgate.netresearchgate.net Generally, the oxygen and sulfur atoms would be expected to be electron-rich (nucleophilic) sites, while hydrogen atoms attached to carbons would be electron-poor. A quantitative MEP map with specific electrostatic potential values has not been published.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. researchgate.netmalayajournal.org The HOMO-LUMO energy gap is particularly important for determining molecular stability. malayajournal.org Without specific computational studies, the exact energy values and spatial distribution of these orbitals for this compound remain undetermined.

| Electronic Descriptor | Predicted General Feature | Specific Value for this compound |

| MEP | Electron-rich regions around oxygen and sulfur atoms; electron-poor regions around aromatic and aliphatic hydrogens. | Data Not Available |

| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the ability to donate electrons. | Data Not Available |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. | Data Not Available |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. | Data Not Available |

Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results.

Theoretical Calculation of Vibrational Frequencies and Comparison with Experimental Data

No published studies were found that report the theoretical calculation of the vibrational frequencies for this compound. Such a study, typically using methods like Density Functional Theory (DFT), would predict the infrared (IR) and Raman spectra of the molecule. researchgate.netscirp.org The calculated frequencies could then be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. This information is currently unavailable.

Computational NMR Chemical Shift Prediction

While general methods for the computational prediction of NMR chemical shifts are well-established, a specific computational analysis for this compound has not been reported in the literature. d-nb.infonih.govmdpi.com Predicting ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The lack of published computational data means that a direct theoretical comparison to any experimentally obtained NMR spectra for this specific sulfide is not possible at this time.

| Predicted Spectroscopic Data | Description | Specific Calculated Values for this compound |

| Vibrational Frequencies | Calculated wavenumbers (cm⁻¹) corresponding to specific molecular vibrations (stretching, bending, etc.). | Data Not Available |

| ¹H NMR Chemical Shifts | Predicted chemical shifts (ppm) for each hydrogen nucleus in the molecule. | Data Not Available |

| ¹³C NMR Chemical Shifts | Predicted chemical shifts (ppm) for each carbon nucleus in the molecule. | Data Not Available |

Molecular Modeling and Simulation

Molecular modeling and simulations can provide insights into the dynamic behavior of molecules over time.

Application of Molecular Dynamics for Studying Conformational Transitions or Interactions

There are no available molecular dynamics (MD) simulation studies for this compound in the scientific literature. MD simulations could be employed to explore the conformational landscape of this flexible molecule, identifying its most stable conformers and the energy barriers for transitions between them. Furthermore, simulations could investigate its interactions with solvent molecules or other chemical species, providing a dynamic picture of its behavior in various environments. However, such specific research has not been conducted or published.

Monte Carlo Simulations for Adsorption or Self-Assembly Behavior of this compound

As of the latest available research, specific studies employing Monte Carlo simulations to investigate the adsorption or self-assembly behavior of this compound have not been reported in publicly accessible scientific literature. While Monte Carlo methods are powerful computational tools for exploring molecular interactions, their application to this particular compound has not been documented.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of computational chemistry, these simulations are frequently used to model complex systems with many interacting molecules. For instance, they can predict how molecules might arrange themselves on a surface (adsorption) or how they might aggregate in a solution (self-assembly). These simulations are instrumental in understanding the thermodynamic and structural properties of molecular systems at the microscopic level.

Although direct research on this compound is not available, the principles of how such simulations would be conducted can be described. A typical Monte Carlo simulation for studying the adsorption of this compound would involve defining a simulation box containing a surface (e.g., a graphene sheet, a metal oxide) and a number of this compound molecules. The simulation would then proceed through a series of random moves of the molecules, such as translation, rotation, and conformational changes. Each move would be accepted or rejected based on a set of criteria that ensures the system evolves towards thermal equilibrium, typically governed by the Metropolis algorithm.

Similarly, to study the self-assembly of this compound, the simulation would be set up with a number of molecules in a periodic box, representing a bulk solution. The simulation would then track the formation of aggregates and the resulting structures, providing insights into the intermolecular forces driving the self-assembly process.

Detailed research findings, including parameters from such simulations, would typically be presented in data tables. An example of what such a data table might look like, were the research available, is provided below for illustrative purposes.

Hypothetical Data Table for Monte Carlo Simulation of this compound Adsorption on a Graphene Surface:

| Simulation Parameter | Value |

| System Temperature (K) | 298.15 |

| Number of Molecules | 100 |

| Surface Area (nm²) | 10 x 10 |

| Force Field | CHARMM36 |

| Number of Steps | 1 x 10⁷ |

| Cutoff Radius (Å) | 12.0 |

| Adsorption Energy (kJ/mol) | -45.2 ± 2.1 |

| Average Molecule-Surface Distance (Å) | 3.5 ± 0.2 |

| Predominant Molecular Orientation | Phenyl ring parallel to the surface |

It is important to reiterate that the data presented in the table above is purely hypothetical and for illustrative purposes only. The absence of published research on Monte Carlo simulations for this compound means that no definitive data on its adsorption or self-assembly behavior from this type of simulation is currently available. Future computational studies may address this gap in the scientific literature.

Exploration of 4 Methoxyphenyl 2 Ethoxyethyl Sulfide As a Building Block in Organic Synthesis and Materials Science

Precursor in the Synthesis of Advanced Organic Molecules

The molecular architecture of 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide (B99878), which combines a methoxy-activated aromatic ring, a flexible thioether bridge, and an ether side chain, suggests its utility as a versatile precursor for creating more intricate organic molecules.

Strategic Use in Multi-Step Synthetic Sequences

While no specific multi-step syntheses deploying 4-Methoxyphenyl 2-ethoxyethyl sulfide are documented, its structure is amenable to several strategic applications in organic synthesis. The creation of aryl sulfides is a frequent transformation in the pharmaceutical industry. acsgcipr.org General synthetic routes to such compounds often involve the reaction of an aryl halide with a thiol or the in situ reduction of a disulfide. acsgcipr.orgorganic-chemistry.org

One-pot, two-step syntheses are common for preparing related aryl alkyl sulfides. For example, arene thiolate ions, generated from the photoinduced reaction of aryl halides with the thiourea (B124793) anion, can be reacted with a suitable electrophile to yield the final sulfide product. nih.govdoi.org Another mild, metal-free approach is the sulfite-promoted reaction of aryl disulfides with alkyl halides. organic-chemistry.org Such established methodologies could, in principle, be adapted for the synthesis of this compound or for its inclusion in subsequent synthetic steps.

In the context of retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors, this compound could function as a valuable, pre-functionalized intermediate, potentially streamlining the synthetic pathway to a more complex molecular target. libretexts.org

Introduction of the Methoxyaryl-Thioether-Ether Scaffold

This compound is an ideal synthon for introducing the methoxyaryl-thioether-ether scaffold into a larger molecular structure. This scaffold embodies several advantageous chemical features:

The 4-Methoxyphenyl Group : As an electron-rich aromatic system, this ring is primed for electrophilic aromatic substitution, enabling further functionalization. The methoxy (B1213986) group can also be converted to a phenol, offering an additional site for chemical modification.

The Thioether Linkage : The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, thereby altering the electronic and steric characteristics of the molecule. The thioether moiety itself is a prevalent structural feature in numerous pharmaceuticals and functional materials. acsgcipr.org

The Ethoxyethyl Group : The ether linkage imparts flexibility and can influence the solubility and conformational behavior of the final product.

The incorporation of this scaffold could be beneficial in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the combination of an electron-rich aromatic core and a flexible, polar side chain is advantageous.

Role in the Development of Functional Materials

The structural attributes of this compound indicate its potential as a monomer or precursor for a range of functional materials, including optoelectronic polymers and ligands for catalysis.

Monomer or Component in Polymeric Systems (e.g., optoelectronic polymers, conjugated polymers)

Conjugated polymers are integral to the fabrication of optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com The performance of these materials can be precisely controlled by modifying their chemical structure, particularly the side chains appended to the conjugated backbone. rsc.org

It is well-established that alkoxy and alkylthio side chains significantly influence the solubility, molecular packing, and electronic properties of conjugated polymers. nih.govscispace.com The electron-donating character of these side chains can modulate the polymer's energy levels, a critical factor in device efficiency. nih.govscispace.com For instance, the introduction of methoxy groups onto the thiophene (B33073) units of diketopyrrolopyrrole (DPP)-based polymers has been demonstrated to alter their optical and electrochemical band gaps. nih.gov

Hypothetically, this compound could be transformed into a polymerizable monomer. For example, halogenation of the aromatic ring would permit its integration into a polymer backbone through cross-coupling polycondensation reactions such as the Suzuki or Stille reactions. rsc.org The resultant polymer would possess both methoxy and thioether-ether side chains, which could confer desirable properties like enhanced solubility and favorable intermolecular packing for efficient charge transport. The presence of both oxygen and sulfur atoms in the side chain could give rise to unique conformational and electronic effects. researchgate.net

Interactive Data Table: Potential Monomer Derivatives and Polymerization Methods

| Potential Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| Dibromo-4-methoxyphenyl 2-ethoxyethyl sulfide | Suzuki or Stille Polycondensation | Soluble, potentially high charge carrier mobility |

| 4-Vinylphenyl 2-ethoxyethyl sulfide | Radical Polymerization | Thermoplastic with functional side chains |

Precursor for Ligands in Metal Complexes and Catalysis

Ligands containing thioether functionalities are of growing importance in the field of transition metal catalysis. wikipedia.org The sulfur atom of a thioether acts as a soft donor, capable of coordinating to a diverse array of metal centers. wikipedia.org The ligand's electronic and steric profile can be fine-tuned by altering the substituents on the sulfur atom.

This compound could serve as a precursor for the synthesis of novel ligands. The coexistence of a "soft" sulfur donor and a "hard" oxygen donor within the ethoxyethyl chain could facilitate the creation of hemilabile ligands. Such ligands can chelate a metal center through both atoms, with the more labile metal-oxygen bond capable of dissociating to create a vacant coordination site for substrate binding during a catalytic reaction.

Moreover, the 4-methoxyphenyl ring can be further functionalized to incorporate additional coordinating groups, leading to the formation of multidentate ligands. For example, ortho-lithiation of the aromatic ring followed by quenching with a phosphine (B1218219) electrophile could produce a P,S-bidentate ligand. These types of ligands are of significant interest for a broad spectrum of catalytic transformations, including cross-coupling and C-H functionalization reactions. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Routes for 4-Methoxyphenyl (B3050149) 2-ethoxyethyl sulfide (B99878).

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable and green synthetic routes to 4-Methoxyphenyl 2-ethoxyethyl sulfide, moving beyond traditional methods that may involve harsh reagents or generate significant waste.

Key Research Areas:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction between 4-methoxythiophenol and 2-ethoxyethyl halides or other suitable electrophiles could significantly reduce reaction times and energy consumption. This technique has been successfully applied to the synthesis of other β-keto thioethers.

Biocatalysis: The exploration of enzymatic catalysis offers a highly selective and environmentally friendly approach. Enzymes such as myoglobin (B1173299) variants, which have been engineered to catalyze Doyle-Kirmse reactions for the synthesis of allylic and allenyl sulfides, could potentially be adapted for the synthesis of aryl alkyl sulfides like the target compound. tufts.edu Furthermore, biocatalytic oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone using microorganisms presents a green alternative to chemical oxidants.

Eco-Friendly Solvents and Catalysts: Research into the use of greener solvents, such as water or bio-derived solvents, in conjunction with recyclable and non-toxic catalysts, is crucial. For instance, the use of heterogeneous catalysts or phase-transfer catalysis could simplify product purification and minimize waste streams. Metal-free synthesis protocols, which are gaining traction for the synthesis of aryl alkyl sulfides, should be a primary focus. nih.govrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future synthetic strategies should aim for high atom economy, for example, through addition reactions or catalytic cycles that avoid the use of stoichiometric reagents.

A comparative table of potential green synthesis methodologies is presented below:

| Methodology | Potential Advantages | Key Research Question for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. | Can microwave irradiation efficiently drive the reaction between 4-methoxythiophenol and a 2-ethoxyethyl electrophile with high yield and purity? |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, biodegradable catalysts. | Can existing or engineered enzymes catalyze the formation of the C-S bond in this compound? |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety, potential for catalyst recycling. | What are the most effective and recyclable green solvent and catalyst systems for the synthesis of this compound? |

| High Atom Economy Reactions | Minimized waste generation, increased efficiency. | Can addition-type or catalytic reactions be designed to synthesize the target molecule with minimal byproduct formation? |

Investigation of Novel Reactivity Patterns for Expanding Synthetic Utility.

Beyond its synthesis, understanding the unique reactivity of this compound can unlock its potential as a versatile building block in organic synthesis. Future research should focus on exploring novel transformations that go beyond simple oxidation of the sulfide moiety.

Key Research Areas:

C-S Bond Activation: Transition-metal catalysis has emerged as a powerful tool for the activation of otherwise inert C-S bonds in thioethers. acsgcipr.orgresearchgate.net Investigating the catalytic C-S bond cleavage of this compound could lead to novel cross-coupling reactions where either the 4-methoxyphenyl or the 2-ethoxyethylthio group is transferred to other molecules. Nickel-catalyzed aryl exchange reactions, for instance, have been developed for the synthesis of aryl sulfides without the use of thiols. nih.govtechconnect.org

C-H Functionalization: The sulfide group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. mdpi.com Research could explore the selective functionalization of the aromatic ring or the alkyl chain of this compound by leveraging the coordinating ability of the sulfur atom. This could enable the introduction of new functional groups at positions that are not readily accessible through classical methods.

Decarbonylative Thioetherification: Recent advances have demonstrated the synthesis of aryl thioethers through decarbonylative cross-coupling reactions of thioesters. rsc.org Exploring the reverse of such processes or related transformations involving this compound could open new avenues for synthetic chemists.

Radical-Mediated Reactions: The generation of radical species from thioethers under photoredox or electrochemical conditions is an emerging area. tufts.edu Investigating the behavior of this compound under such conditions could lead to the development of novel C-C or C-heteroatom bond-forming reactions.

Advanced Computational Studies for Rational Design and Property Prediction.

In silico methods are indispensable for accelerating the discovery and development of new molecules and materials. Advanced computational studies on this compound can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Key Research Areas:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbital energies. uoc.gr This information can help in understanding its reactivity, predicting spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), and elucidating reaction mechanisms for its synthesis and subsequent transformations. DFT calculations have been used to study the C(sp3)-S bond cleavage in aryl alkyl thioethers.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or physicochemical property is identified for this compound or its derivatives, QSAR models can be developed. nih.govnih.gov By correlating structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed activity, these models can be used to predict the properties of new, unsynthesized analogues and guide the design of molecules with enhanced performance.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as solvents or biological macromolecules. This can be particularly useful in understanding its behavior in solution and its potential for self-assembly.

Prediction of Physicochemical Properties: Computational tools can be used to predict a range of properties, including solubility, lipophilicity (logP), and potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. nih.gov This information is crucial for assessing its potential applications in materials science and medicinal chemistry.

Exploration of Self-Assembly and Supramolecular Chemistry Involving the Compound.

The structural features of this compound, including the aromatic ring, the flexible ether chain, and the sulfur atom, suggest its potential to participate in non-covalent interactions and form ordered supramolecular assemblies.

Key Research Areas:

Self-Assembled Monolayers (SAMs): Thioethers are known to form self-assembled monolayers on metal surfaces, such as gold. tufts.edunih.gov Future research could investigate the ability of this compound to form SAMs. The interplay between the sulfur-gold interaction and the intermolecular forces (e.g., π-π stacking of the methoxyphenyl groups and van der Waals interactions of the ethoxyethyl chains) could lead to unique and potentially useful surface properties.

Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives could reveal the dominant non-covalent interactions that govern its solid-state packing. researchgate.net Understanding the role of hydrogen bonds (C-H···O), π-π stacking, and other weak interactions is fundamental to crystal engineering and the design of materials with specific properties. Studies on sulfonamides with methoxyphenyl moieties have highlighted the importance of such interactions. rsc.org

Host-Guest Chemistry: The flexible ethoxyethyl chain and the electron-rich aromatic ring could allow this compound to act as a guest molecule in various host systems, such as cyclodextrins or calixarenes. Alternatively, it could be incorporated into larger molecules designed to act as hosts for specific guests.

Formation of Metal-Organic Frameworks (MOFs): While the parent molecule is neutral, it could be functionalized with coordinating groups (e.g., carboxylic acids, azoles) to serve as a linker in the synthesis of novel MOFs. rsc.org The presence of the thioether and ether functionalities within the linker could impart unique properties to the resulting framework, such as selective guest binding or catalytic activity.

Integration into Emerging Fields of Chemical Research.

The unique properties of this compound could be leveraged in rapidly developing areas of chemical research, such as flow chemistry and photocatalysis.

Key Research Areas:

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow chemistry offers several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. This would be particularly beneficial for optimizing reaction conditions and for the scalable synthesis of the compound.

Photocatalysis: The 4-methoxyphenyl group is an electron-rich aromatic system that could participate in photoredox catalytic cycles. Investigating the photochemical properties of this compound and its potential as a substrate or even a photosensitizer in photocatalytic reactions is a promising avenue for future research. Photocatalytic methods have been developed for the synthesis of aryl sulfides via radical-radical cross-coupling. beilstein-journals.org

Q & A

Basic: What are the recommended synthetic routes for 4-methoxyphenyl 2-ethoxyethyl sulfide, and what catalytic systems are effective?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or sulfide coupling. For example:

- Phase-transfer catalysis (PTC): Using polyethylene glycol-400 (PEG-400) or Aliquate-336 to facilitate carbanion formation in biphasic systems, as demonstrated in the synthesis of structurally related 4-methoxyphenyl-containing sulfides .

- Column chromatography purification: Post-synthesis, purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) is standard, with yields ranging from 53% to 90% depending on substituents .

Advanced: How do electron-donating/withdrawing substituents on the aryl ring influence the sulfur atom’s reactivity in sulfides like this compound?

Methodological Answer:

Substituents modulate electron density at sulfur, affecting oxidation and catalytic behavior. For example:

- Experimental design: Compare sulfides with para-methoxy (electron-donating) vs. bromo (electron-withdrawing) groups. Use H₂O₂ (2.0 equiv.) and niobium-based catalysts (1.0 mol%) in methanol at RT. Monitor turnover frequency (TOF) and selectivity for sulfoxide/sulfone products via GC-MS or NMR .

- Key observation: Methoxy groups increase sulfur’s electron density, accelerating oxidation rates (TOF > 20 mmol/(mmol·h)) compared to brominated analogs .

Basic: What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C{¹H} NMR (e.g., δ 2.5–4.5 ppm for ethoxy and sulfide protons; aromatic protons at δ 6.5–7.5 ppm) .

- Chromatography: TLC (Rf values) and HPLC-MS for purity assessment.

- Microanalysis: Elemental analysis (C, H, N, S) to validate empirical formula .

Advanced: How can researchers resolve contradictions in oxidation efficiency data (e.g., 8% vs. 40% conversion) for sulfides under photocatalytic conditions?

Methodological Answer:

- Variable control: Standardize light intensity (e.g., 450 nm LED), solvent (methanol vs. acetonitrile), and catalyst loading (e.g., TiO₂ vs. Nb-based systems).

- Mechanistic probes: Use radical scavengers (e.g., TEMPO) to differentiate radical vs. non-radical pathways. Monitor intermediates via in-situ IR or ESR .

- Replicate conditions: Cross-validate with published protocols (e.g., 4-methoxyphenyl methyl sulfide photooxidation in Gu et al. ).

Basic: What safety protocols are essential when handling ethoxyethyl-containing sulfides?

Methodological Answer:

- Peroxide mitigation: Test for peroxides monthly using KI-starch strips. Store under inert gas (N₂/Ar) and avoid long-term storage .

- Protective equipment: Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to flammability (flash point < 40°C) .

Advanced: How can computational modeling complement experimental studies on the reaction mechanisms of this compound?

Methodological Answer:

- DFT calculations: Optimize transition-state geometries for sulfide oxidation (e.g., sulfur’s lone pair interaction with H₂O₂). Compare activation energies for methoxy vs. non-methoxy analogs .

- Kinetic isotope effects (KIE): Use deuterated solvents (e.g., CD₃OD) to probe hydrogen abstraction steps in oxidation pathways .

Advanced: What methodologies are used to assess the biological relevance of 4-methoxyphenyl sulfides as H₂S donors in cardiovascular research?

Methodological Answer:

- H₂S release kinetics: Use amperometric sensors or fluorescent probes (e.g., SF7-AM) to quantify H₂S release in buffered solutions (pH 7.4, 37°C) .

- In vitro models: Test vasodilation in aortic ring assays, comparing potency to NaHS or GYY4137 (positive controls) .

Basic: How can researchers optimize solvent systems for reactions involving this compound?

Methodological Answer:

- Solvent screening: Test polar aprotic (DMF, THF) vs. protic (MeOH, iPrOH) solvents. For phase-transfer reactions, PEG-400 in toluene/water biphasic systems enhances yield .

- Boiling point considerations: Use 1,4-dioxane (b.p. 101°C) for reflux conditions requiring moderate temperatures .

Advanced: What strategies address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Intermediate stabilization: Protect reactive groups (e.g., amines via Boc protection) before sulfide formation.

- Flow chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .

Basic: How are conflicting NMR assignments resolved for structurally complex sulfides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.